
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is a boron-containing compound with a unique structure that includes a dioxazaborocane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde typically involves the reaction of a boronic acid derivative with an appropriate aldehyde under controlled conditions. One common method involves the use of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile as a starting material . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst like palladium acetate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetic acid.
Reduction: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
作用机制
The mechanism of action of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The boron atom in the compound plays a crucial role in this process.
相似化合物的比较
Similar Compounds
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-phenylpropanal
Uniqueness
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is unique due to its specific structure that combines a boron-containing ring with an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H14BNO5 |
|---|---|
分子量 |
275.07 g/mol |
IUPAC 名称 |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde |
InChI |
InChI=1S/C13H14BNO5/c1-15-7-12(17)19-14(20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI 键 |
RQJSTCYODUTEFL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(C=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


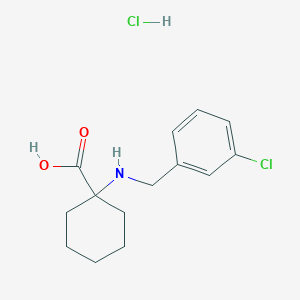
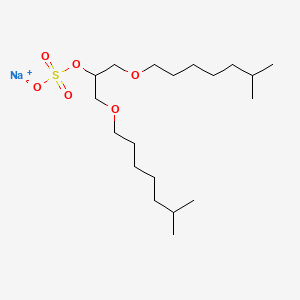
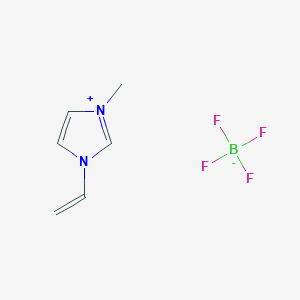
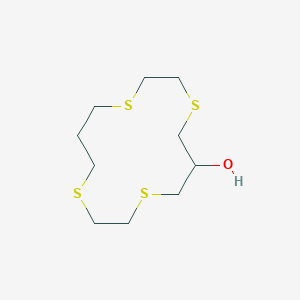
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
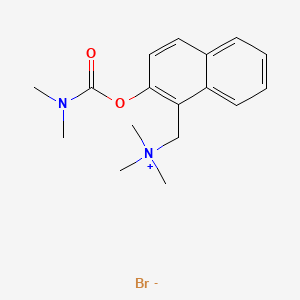
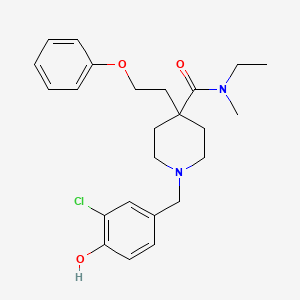
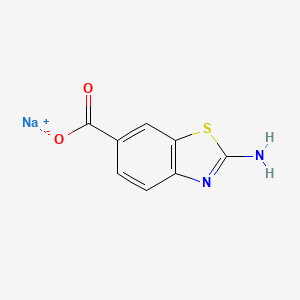
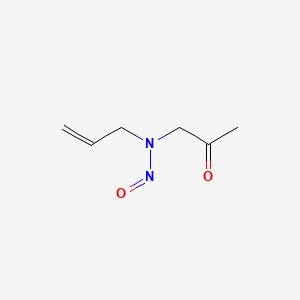
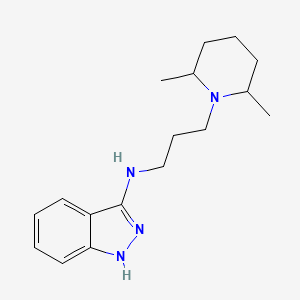
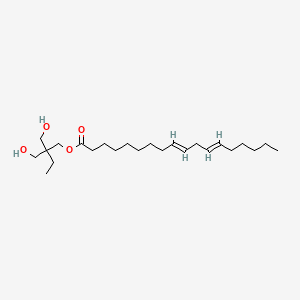
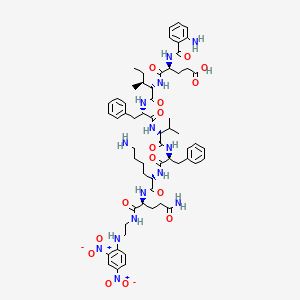

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
